Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18415268
InChI: InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17)
SMILES:
Molecular Formula: C13H19N3O3
Molecular Weight: 265.31 g/mol

Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate

CAS No.:

Cat. No.: VC18415268

Molecular Formula: C13H19N3O3

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate -

Specification

Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
IUPAC Name tert-butyl N-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl]carbamate
Standard InChI InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17)
Standard InChI Key QDVBCHJDHLYNCR-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C(=N\O)/N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzylcarbamate backbone substituted at the para position with an N-hydroxycarbamimidoyl group (C(=NO)NH2-\text{C}(=\text{NO})\text{NH}_{2}) and protected by a tert-butyloxycarbonyl (Boc) group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations. Key structural features include:

  • Boc Protection: The tert-butyloxycarbonyl group (C(CH3)3OCO\text{C}(\text{CH}_{3})_{3}\text{OCO}-) at the benzyl position.

  • Hydroxycarbamimidoyl Group: A resonance-stabilized imine (C(=NO)NH2-\text{C}(=\text{NO})\text{NH}_{2}) capable of participating in nucleophilic additions and cyclization reactions.

The isomeric SMILES notation is CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C(=NØ)/N\text{CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C(=N\O)/N}, reflecting the E-configuration of the imine group.

Spectroscopic and Computational Data

  • InChIKey: QDVBCHJDHLYNCR-UHFFFAOYSA-N.

  • PubChem CID: 56777198.

  • LogP: Calculated values range from 1.72 (MLOGP) to 2.56 (iLOGP), indicating moderate lipophilicity .

  • TPSA: 55.4 Ų, suggesting moderate polarity due to the carbamate and hydroxyimine groups .

Synthesis and Optimization

Primary Synthetic Route

The most documented synthesis involves a two-step process starting from tert-butyl 4-formylbenzylcarbamate (CAS 156866-52-3) :

  • Oxidation of Alcohol Precursor:

    • Reagents: Manganese(IV) oxide (MnO2\text{MnO}_{2}) in dichloromethane (DCM\text{DCM}).

    • Conditions: Stirring at room temperature for 3 hours.

    • Yield: 100% conversion to tert-butyl 4-formylbenzylcarbamate .

  • Formation of Hydroxycarbamimidoyl Group:

    • Reagents: Hydroxylamine hydrochloride (NH2OH\cdotpHCl\text{NH}_{2}\text{OH·HCl}) and triethylamine (Et3N\text{Et}_{3}\text{N}) in tetrahydrofuran (THF\text{THF}).

    • Mechanism: Nucleophilic addition of hydroxylamine to the aldehyde, followed by tautomerization to the imine.

Alternative Method Using Dess-Martin Periodinane

A higher-yielding approach employs Dess-Martin periodinane (C13H13IO8\text{C}_{13}\text{H}_{13}\text{IO}_{8}) for oxidation:

  • Conditions: Reaction in DCM\text{DCM} at 78C-78^\circ\text{C} to room temperature for 3 hours.

  • Advantages: Avoids stoichiometric metal oxides and achieves quantitative yields .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., THF\text{THF}, DCM\text{DCM}) but poorly soluble in water (logS=2.35\log S = -2.35) .

  • Stability: Sensitive to acidic conditions due to Boc group lability. Storage recommendations include inert atmospheres and temperatures below 20C-20^\circ\text{C}.

Spectroscopic Characterization

  • NMR:

    • 1H NMR^1\text{H NMR} (300 MHz, CDCl3\text{CDCl}_{3}): δ=1.47(s, 9H, C(CH3)3)\delta = 1.47 \, (\text{s, 9H, C}(\text{CH}_{3})_{3}), 4.40(d, 2H, CH2NHBoc)4.40 \, (\text{d, 2H, CH}_{2}\text{NHBoc}), 7.457.85(m, 4H, ArH)7.45–7.85 \, (\text{m, 4H, ArH}) .

    • 13C NMR^{13}\text{C NMR}: δ=28.3(C(CH3)3)\delta = 28.3 \, (\text{C}(\text{CH}_{3})_{3}), 155.9(CO)155.9 \, (\text{CO}), 191.9(CHO)191.9 \, (\text{CHO}) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s dual functionality enables its use in:

  • Peptide Mimetics: The Boc group facilitates solid-phase peptide synthesis (SPPS), while the hydroxycarbamimidoyl group serves as a latent amine for cross-coupling.

  • Heterocycle Formation: Cyclization reactions with ketones or aldehydes yield imidazoles and pyrimidines, common scaffolds in kinase inhibitors.

Case Study: Antiviral Agents

Structural analogs of tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate have been investigated for protease inhibition in HIV-1, leveraging the imine’s ability to coordinate catalytic metal ions.

Future Directions

Research gaps include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral imine derivatives.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity profiles for drug candidacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator